molecular formula C16H17NO2 B5880290 N-(4-hydroxy-2,5-dimethylphenyl)-4-methylbenzamide

N-(4-hydroxy-2,5-dimethylphenyl)-4-methylbenzamide

Cat. No. B5880290
M. Wt: 255.31 g/mol
InChI Key: FHKCVSFGTRLJSM-UHFFFAOYSA-N
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Description

N-(4-hydroxy-2,5-dimethylphenyl)-4-methylbenzamide, commonly known as HDMP-28, is a synthetic compound belonging to the cathinone family. It is a potent stimulant drug that acts on the central nervous system. HDMP-28 is a popular research chemical among scientists and researchers due to its unique properties and potential applications in various fields.

Mechanism of Action

HDMP-28 acts primarily as a dopamine and norepinephrine reuptake inhibitor, which means that it blocks the reuptake of these neurotransmitters in the brain, leading to an increase in their concentration and activity. This results in an increase in the release of dopamine and norepinephrine in certain areas of the brain, leading to a sense of euphoria, increased alertness, and enhanced cognitive function.
Biochemical and Physiological Effects
HDMP-28 has been shown to produce a range of biochemical and physiological effects in the body. It has been shown to increase heart rate, blood pressure, and body temperature, which can lead to adverse effects such as cardiovascular toxicity and hyperthermia. Long-term use of HDMP-28 has also been associated with neurotoxicity and cognitive impairment.

Advantages and Limitations for Lab Experiments

HDMP-28 has several advantages for use in laboratory experiments. It is a potent and selective dopamine and norepinephrine reuptake inhibitor, which makes it a valuable tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, the use of HDMP-28 in laboratory experiments is limited by its potential toxicity and the need for strict safety precautions.

Future Directions

There are several potential future directions for research on HDMP-28. One area of interest is the development of new analogs and derivatives with improved pharmacological properties and reduced toxicity. Another area of interest is the study of the long-term effects of HDMP-28 on the brain and the potential for neuroregeneration. Additionally, the potential use of HDMP-28 as a therapeutic agent for certain neurological and psychiatric disorders warrants further investigation.
Conclusion
In conclusion, HDMP-28 is a synthetic compound with unique properties and potential applications in various fields of scientific research. It acts primarily as a dopamine and norepinephrine reuptake inhibitor, leading to an increase in their concentration and activity in certain areas of the brain. HDMP-28 has several advantages for use in laboratory experiments but is limited by its potential toxicity. Further research is needed to fully understand the potential applications and limitations of HDMP-28.

Synthesis Methods

HDMP-28 can be synthesized by using a variety of methods. One of the most common methods involves the condensation of 4-methylbenzoyl chloride with 4-hydroxy-2,5-dimethylphenylacetic acid in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization using a solvent such as methanol. Other methods involve the use of different starting materials and reagents, such as 4-methylbenzaldehyde and 4-hydroxy-2,5-dimethylphenylacetone.

Scientific Research Applications

HDMP-28 has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess strong dopaminergic and noradrenergic activity, which makes it a potential candidate for the treatment of certain neurological and psychiatric disorders such as attention deficit hyperactivity disorder (ADHD), depression, and addiction. HDMP-28 has also been studied for its potential use as a performance-enhancing drug due to its stimulant properties.

properties

IUPAC Name

N-(4-hydroxy-2,5-dimethylphenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-10-4-6-13(7-5-10)16(19)17-14-8-12(3)15(18)9-11(14)2/h4-9,18H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKCVSFGTRLJSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C(=C2)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-hydroxy-2,5-dimethylphenyl)-4-methylbenzamide

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